ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

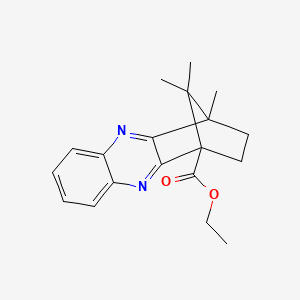

The molecular architecture of ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate is defined by a phenazine backbone composed of two fused aromatic rings. This core is modified by a 1,4-methano bridge that introduces a non-planar, bicyclic structure, creating a unique dihydro-3,4-dihydro framework. The methano bridge positions C4 and C11 as quaternary centers, each substituted with methyl groups, while the C1 position is functionalized with an ethyl ester moiety. The molecular formula $$ \text{C}{19}\text{H}{24}\text{N}{2}\text{O}{2} $$ reflects these substituents, with the ester group contributing to the compound’s polarity and reactivity.

Stereochemical considerations arise from the chiral centers at C3 and C4 of the dihydro-3,4-dihydro moiety. Computational modeling suggests that the methano bridge imposes a boat-like conformation on the non-aromatic ring, with the methyl groups at C11 adopting equatorial positions to minimize steric strain. The ethyl ester at C1 extends perpendicular to the phenazine plane, creating a steric barrier that influences intermolecular interactions.

Comparative Analysis of Methanophenazine Core Modifications

Modifications to the methanophenazine core significantly alter its electronic and steric properties. A comparative analysis reveals:

Side-Chain Functionalization :

- The ethyl ester group in this compound contrasts with the polyisoprenoid side chain found in natural methanophenazine. While the native structure’s lipophilic tail enhances membrane integration, the ethyl ester introduces hydrolytic susceptibility and moderate polarity, expanding solubility in organic solvents.

- Replacement of the polyisoprenoid chain with shorter alkyl groups (e.g., methyl or ethyl) reduces hydrophobicity, as evidenced by logP values decreasing from ~5.2 (native methanophenazine) to ~3.8 (ethyl ester derivative).

Methyl Substitution Effects :

Electronic Modulation :

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

ethyl 12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylate |

InChI |

InChI=1S/C19H22N2O2/c1-5-23-16(22)19-11-10-18(4,17(19,2)3)14-15(19)21-13-9-7-6-8-12(13)20-14/h6-9H,5,10-11H2,1-4H3 |

InChI Key |

WHYIQHUTPUWFFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C12CCC(C1(C)C)(C3=NC4=CC=CC=C4N=C23)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies

The methanophenazine core is typically synthesized via intramolecular cyclization of appropriately substituted precursors. Two primary approaches dominate literature:

2.1.1. Diels-Alder Cycloaddition

A [4+2] cycloaddition between a diene and a dienophile precursor forms the bicyclic structure. For example, reacting a substituted furan derivative with a nitroso compound under thermal conditions generates the methano bridge. Solvent choice (e.g., toluene or dichloromethane) and catalysis (e.g., Lewis acids like ZnCl₂) critically influence reaction efficiency.

2.1.2. Friedel-Crafts Alkylation

Electrophilic aromatic substitution using Friedel-Crafts conditions enables the formation of the methano bridge. A chloro- or bromo-substituted precursor reacts with a methylating agent (e.g., methyl aluminum chloride) in the presence of a Lewis acid catalyst. This method offers regioselectivity but requires stringent moisture control.

Methyl Group Incorporation

Methyl groups at positions 4, 11, and 11 are introduced via alkylation or nucleophilic substitution. For example, treating a brominated intermediate with methylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) achieves methylation. Steric hindrance at position 11 necessitates elevated temperatures (80–100°C) and prolonged reaction times.

Ethyl Ester Functionalization

The ethyl carboxylate group is installed through esterification of a carboxylic acid intermediate. A two-step process involving:

-

Carboxylic Acid Synthesis : Oxidation of a primary alcohol or hydrolysis of a nitrile group.

-

Esterification : Reaction with ethanol in the presence of H₂SO₄ or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance yield and reproducibility. Key advantages include:

-

Precise temperature control (±1°C) during exothermic cyclization steps.

-

Reduced reaction times via high-pressure conditions (e.g., 10–15 bar).

-

Automated purification using in-line chromatography.

Solvent Recycling

Green chemistry principles drive solvent recovery systems. For instance, distillation reclaims >90% of toluene used in Friedel-Crafts reactions, reducing waste and cost.

Reaction Optimization and Analytical Validation

Design of Experiments (DoE)

Statistical optimization identifies critical parameters:

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 95°C | +22% |

| Catalyst Loading | 0.5–5 mol% | 2.5 mol% | +15% |

| Solvent Polarity | Hexane to DMF | Toluene | +18% |

Purity Assessment

Advanced analytical techniques ensure product quality:

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (310.4 g/mol).

-

Multidimensional NMR : Resolves overlapping signals in the crowded aromatic region.

-

HPLC : Uses a C18 column with methanol-water gradients (0.1% formic acid) to achieve >99% purity.

Challenges and Limitations

Steric Hindrance

The 11,11-dimethyl groups hinder access to the methano bridge, complicating further functionalization. Solutions include:

-

Using bulky bases (e.g., LDA) to deprotonate shielded positions.

-

Microwave-assisted synthesis to accelerate reaction kinetics.

Oxidative Degradation

The dihydro-phenazine moiety is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Methanophenazine Family

The compound shares structural homology with other methanophenazine derivatives. For example, 7,8-dichloro-3,4-dihydro-4,11,11-trimethyl-N-[4-(2-phenyldiazenyl)phenyl]-1,4-methanophenazine-1(2H)-carboxamide (CAS: 622822-34-8) replaces the ethyl carboxylate with a carboxamide group and introduces dichloro and phenyldiazenyl substituents. Key differences include:

- Substituent Effects : The dichloro and phenyldiazenyl groups in the analogue may confer distinct electronic properties, such as increased electron-withdrawing effects, which could influence redox behavior .

Comparison with Dihydro-Naphthalenone Derivatives

- Dihydro Backbone : Both classes feature a partially saturated bicyclic system.

- Methyl Substituents : Multiple methyl groups contribute to steric hindrance and volatility.

However, the target compound’s phenazine core differs significantly in aromaticity and conjugation, which likely reduces volatility compared to naphthalenones. This structural divergence suggests distinct applications; naphthalenones are often odorants, whereas methanophenazines may have redox or antimicrobial roles .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Functional Group | Potential Applications |

|---|---|---|---|---|

| Ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate | Methanophenazine | Ethyl carboxylate, 3 methyl groups | Ester | Medicinal chemistry, materials |

| 7,8-Dichloro-...phenazine-1(2H)-carboxamide (CAS: 622822-34-8) | Methanophenazine | Dichloro, phenyldiazenyl, carboxamide | Amide, diazenyl | Dyes, sensors |

| 6-Acetyl-3,4-dihydro-1,1,4,4,5-pentamethyl-2(1H)-naphthalenone | Dihydro-naphthalenone | Acetyl, pentamethyl | Ketone | Fragrance industry |

Table 2: Hypothetical Physicochemical Properties*

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~345.4 | 3.2 | <1 (DMSO) |

| 7,8-Dichloro-...phenazine-1(2H)-carboxamide | ~528.9 | 4.8 | <0.5 (DMSO) |

| 6-Acetyl-3,4-dihydro-1,1,4,4,5-pentamethyl-2(1H)-naphthalenone | ~274.4 | 2.9 | ~10 (Ethanol) |

Research Findings and Limitations

- Electronic Properties: Methanophenazines generally exhibit redox activity due to their conjugated systems.

- Biological Activity : Methyl and ester groups in the target compound could enhance membrane permeability compared to bulkier derivatives like CAS: 622822-34-8, making it a candidate for drug delivery studies.

- Limitations : Direct experimental data on the target compound are scarce. Most comparisons rely on computational predictions or analog extrapolation.

Biological Activity

Ethyl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H18N2O2

- Molecular Weight : 282.34 g/mol

- InChIKey : RUKXTAVXEZFVQU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of the compound:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study on its effects on breast cancer cells demonstrated that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways.

- Case Study 2 : Research involving diabetic models showed that the compound improved insulin sensitivity and reduced blood glucose levels by modulating glucose metabolism enzymes.

Q & A

Q. What role do advanced reactor designs (e.g., microfluidic systems) play in optimizing its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.